1-丙基-2,3-二氢-1H-吲哚-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

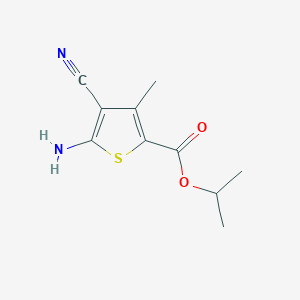

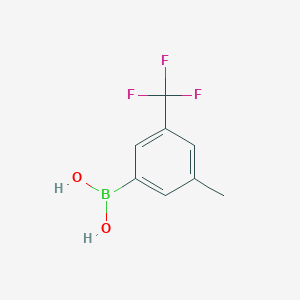

1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The specific structure of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde indicates that it is a dihydroindole with a propyl group and an aldehyde functional group at specific positions on the indole framework.

Synthesis Analysis

The synthesis of related indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1,8-dihydropyrrolo[2,3-b]indoles is achieved in three steps starting from indole-3-carbaldehyde, proceeding through the formation of azidoacrylates, and followed by hydrolysis and decarboxylation steps . Although the paper does not directly discuss the synthesis of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde, the methodologies applied for synthesizing similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. In the case of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde, the dihydro aspect suggests a saturation of the typical indole structure, which could influence its reactivity and interaction with other molecules. The propyl and aldehyde groups would contribute to the compound's physical and chemical properties, such as solubility and reactivity with nucleophiles.

Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For example, the 1-allyl derivatives of 1,8-dihydropyrrolo[2,3-b]indoles can undergo photochemical rearrangement to form 2H-isomers . This indicates that the indole framework is reactive under certain conditions, such as exposure to light. While the paper does not specifically mention the chemical reactions of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde, it is reasonable to infer that it may also participate in similar reactions due to its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde are influenced by their molecular structure. The presence of the aldehyde group suggests that it would have electrophilic properties, making it susceptible to nucleophilic attack. The propyl group would affect the compound's hydrophobicity, potentially increasing its solubility in organic solvents. The synthesis of 1H-indazole-3-carbaldehyde, a related compound, highlights the importance of reaction conditions such as acid catalysis and diazotization in determining yield and suitability for industrial production . These insights could be relevant when considering the synthesis and properties of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde.

科学研究应用

金催化的环异构化

- 1H-吲哚甲醛的合成:展示了一种通过金催化的环异构化制备 1H-吲哚-2-甲醛的方法。该工艺对各种底物有效,产率从良好到极好,并且涉及金催化剂活化炔基部分的机理 (Prasath Kothandaraman 等,2011)。

绿色和可持续纳米催化

- Knoevenagel 缩合:与 1-丙基-2,3-二氢-1H-吲哚-5-甲醛相关的吲哚-3-甲醛被用作有机化学中的合成子。其化合物表现出如脂氧合酶抑制和抗肿瘤特性。报道了一种绿色合成方法,用于吲哚-3-甲醛的 Knoevenagel 缩合产物,突出了环境和经济效益 (Yogita Madan,2020)。

Baeyer-Villiger 氧化

- 吲哚-3-酮的合成:1H-吲哚-3-甲醛的 Baeyer-Villiger 重排导致取代的 1,2-二氢-3H-吲哚-3-酮,表明其在合成新化合物中的效用 (A. Bourlot 等,1994)。

α-咔啉衍生物的合成

- 作为合成子的利用:结构上与本化合物相关的 2-氨基咪啶基吲哚-3-甲醛是制备各种咔啉类化合物的关键材料,证明了吲哚甲醛在合成复杂有机结构中的多功能性 (E. Erba 等,2000)。

杂环化合物的合成

- 嘧啶并[1,2-a]吲哚的形成:类似于 1-丙基-2,3-二氢-1H-吲哚-5-甲醛的吲哚衍生物与芳香胺的反应研究导致嘧啶并[1,2-a]吲哚衍生物的形成,进一步扩大了吲哚甲醛在杂环化学中的应用范围 (K. Suzdalev 等,2013)。

氢氨化/环化反应

- 吡咯并[1,2-a]吲哚-2-甲醛的合成:报道了一种使用 TiCl4/t-BuNH2 促进的 δ-酮-乙炔氢氨化/环化反应的新方法,用于合成吡咯并[1,2-a]吲哚-2-甲醛,展示了该化合物在促进复杂有机反应中的作用 (G. Abbiati 等,2006)。

无金属合成

- 1H-吲哚-2-甲醛的无金属合成:描述了一种从 1-(2-氨基苯基)丙-2-炔-1-醇无金属合成 1H-吲哚-2-甲醛的方法,说明了这些化合物生态友好和经济合成的潜力 (Prasath Kothandaraman 等,2013)。

碱催化的反应

- 吡咯甲醛的形成:关于涉及吲哚衍生物的碱催化反应的研究表明,合成了各种化合物,突出了吲哚甲醛在精细有机合成中的反应性和实用性 (E. Schmidt 等,2012)。

三唑并(噻二氮杂卓)吲哚的合成

- 杂环体系的形成:吲哚-3-甲醛与 4-氨基-5-烷基(芳基)-4H-1,2,4-三唑-3-硫醇的反应导致形成新的杂环化合物,表明吲哚甲醛在合成新型杂环化合物中的多功能性 (N. I. Vikrishchuk 等,2019)。

属性

IUPAC Name |

1-propyl-2,3-dihydroindole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-4,8-9H,2,5-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBBFZCHWQZXGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C1C=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1306937.png)

![(Z)-3-(3-chloro-4-methylanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1306938.png)

![7-Fluoro-2-[(4-fluoroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306944.png)

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)